![molecular formula C22H28N4O B5589954 3,5,7-trimethyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5589954.png)
3,5,7-trimethyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including structures similar to the specified compound, often involves multi-step reactions that may include Diels-Alder reactions as foundational steps. For example, the Diels-Alder reactions of 1,5-dihydropyrano[3,4-b]pyrrol-5(1H)-ones with various acetylenes to yield indoles after the loss of carbon dioxide, represents a method that could potentially be adapted for synthesizing complex indole structures (Jackson & Moody, 1992). Methylation techniques and the use of formaldehyde and formic acid for ring closure and rearrangement have also been explored for creating indole derivatives (Rihs, Fuhrer, & Marxer, 1981).
Molecular Structure Analysis
Molecular structure analysis of indole derivatives often employs techniques such as NMR spectroscopy and X-ray crystallography. These methodologies have been crucial in determining the configuration and conformation of newly synthesized compounds, including those incorporating pyrazole and indole units (Gaddam, Dubey, & Chittireddy, 2020).
Chemical Reactions and Properties
The chemical reactivity of indole derivatives is influenced by the presence of substituent groups, which can undergo various chemical transformations. For instance, reactions with dimethyl acetylenedicarboxylate in the presence of potassium carbonate can lead to complex cyclic compounds through double Michael reactions and subsequent cyclization (Tominaga et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be significantly varied based on their molecular architecture. The formation of solvates and the study of hydrogen bonding patterns in crystalline structures have been topics of interest for researchers (Low et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for understanding the compound's behavior in different chemical environments. The synthesis and reactivity of indole-pyrazole scaffolds, for example, highlight the potential of these compounds as anti-cancer agents, underscoring their significant chemical properties (Gaddam, Dubey, & Chittireddy, 2020).
Propriétés
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-15-13-16(2)20-19(14-15)17(3)21(24-20)22(27)25-10-5-18(6-11-25)7-12-26-9-4-8-23-26/h4,8-9,13-14,18,24H,5-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVQPWNZYXMQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC(CC3)CCN4C=CC=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

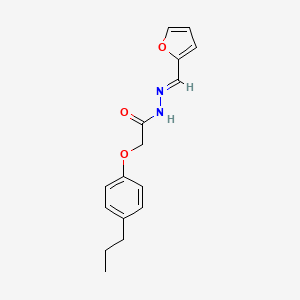

![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)
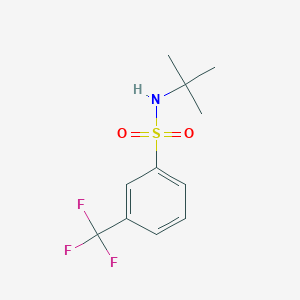

![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)
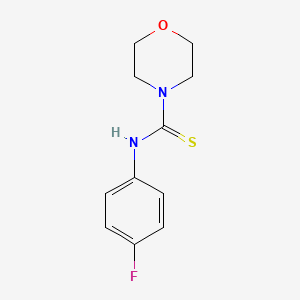
![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)
![8-[2-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5589962.png)
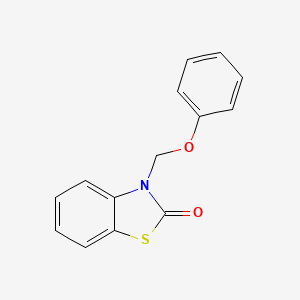
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5589971.png)

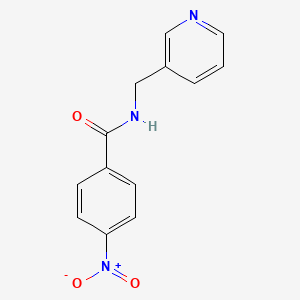
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5589994.png)